3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one
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Overview
Description
3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered attention due to its potential therapeutic applications, particularly in the field of medicinal chemistry. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with formamide to form the quinazolinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also essential to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce hydroxyquinazolines .
Scientific Research Applications
3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise as an antitumor agent, particularly in inhibiting the growth of certain cancer cell lines.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in cell death or growth inhibition .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor (EGFR).
Lapatinib: A dual tyrosine kinase inhibitor used in cancer treatment.
Uniqueness
3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one is unique due to its specific structural features, such as the 3-chlorophenyl group and the hydroxypropylamine moiety. These features contribute to its distinct biological activity and potential therapeutic applications .
Properties
CAS No. |
65971-04-2 |
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Molecular Formula |
C17H16ClN3O2 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
3-[3-(3-chloroanilino)-2-hydroxypropyl]quinazolin-4-one |
InChI |
InChI=1S/C17H16ClN3O2/c18-12-4-3-5-13(8-12)19-9-14(22)10-21-11-20-16-7-2-1-6-15(16)17(21)23/h1-8,11,14,19,22H,9-10H2 |
InChI Key |
AMKXALWPCTUCCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(CNC3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
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